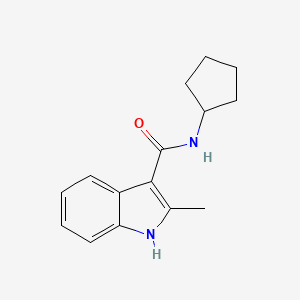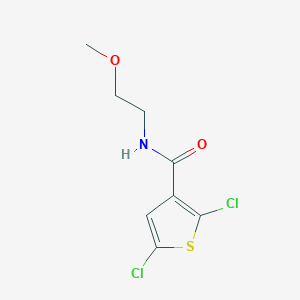
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
科学研究应用
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on pain, anxiety, depression, and addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as appetite regulation, immune function, and neuroprotection.
作用机制
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This activation of the CB1 receptor is responsible for the psychoactive effects of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been shown to modulate various physiological processes, such as appetite regulation, immune function, and neuroprotection.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which can be useful in investigating its role in various physiological processes. However, one of the limitations of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been studied for its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, which could lead to new discoveries involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Conclusion:
In conclusion, N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is a synthetic cannabinoid that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. While there are potential advantages and limitations to using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments, its potential applications in the treatment of addiction and neurodegenerative diseases make it an exciting area of research for the future.
合成方法
The synthesis of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain pure N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
属性
IUPAC Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-14(12-8-4-5-9-13(12)16-10)15(18)17-11-6-2-3-7-11/h4-5,8-9,11,16H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZVYIOLYSKFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)